molecular formula C8H5NO4 B6613753 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 164667-45-2

2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6613753
CAS No.: 164667-45-2
M. Wt: 179.13 g/mol
InChI Key: MUUALXCXEPLFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Materials Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemical biology and materials science. openaccessjournals.com These scaffolds are integral components of numerous natural products, including vitamins, alkaloids, and antibiotics. anveshanaindia.com In medicinal chemistry, heterocyclic motifs are of paramount importance, with estimates suggesting their presence in over 90% of new drugs. anveshanaindia.comsemanticscholar.org The unique three-dimensional structures and electronic properties conferred by heteroatoms (such as nitrogen, oxygen, and sulfur) allow these molecules to interact with high specificity with biological targets like enzymes and receptors, making them a cornerstone of drug discovery and development. ijnrd.orgresearchgate.net

Beyond their biological roles, heterocyclic compounds are pivotal in the advancement of materials science. openaccessjournals.com Their distinct electronic and photophysical properties are harnessed in the creation of functional materials, including organic semiconductors, conducting polymers, and functional dyes. openaccessjournals.com The ability to tune the properties of these materials by modifying the heterocyclic core structure allows chemists to design novel materials with tailored characteristics for applications in electronics, optics, and beyond. openaccessjournals.com

The Furo[3,2-b]pyrrole Core: Structural Features and Topological Considerations within Heteropentalene Systems

The furo[3,2-b]pyrrole core is a fused bicyclic system belonging to the class of compounds known as heteropentalenes. Specifically, it is classified as a 1,4-diheteropentalene, containing an oxygen atom in the furan (B31954) ring and a nitrogen atom in the pyrrole (B145914) ring fused together. mdpi.com These systems are characterized by two fused five-membered rings sharing two atoms, creating a planar structure with 10 π-electrons, which imparts a degree of aromaticity.

Heteropentalenes like furo[3,2-b]pyrrole are considered electron-rich heterocyclic systems. mdpi.com The degree of aromaticity and electron density can be influenced by the nature and position of the heteroatoms. In the furo[3,2-b]pyrrole system, the fusion of the electron-rich pyrrole ring with the furan ring results in a scaffold with unique chemical reactivity. mdpi.comresearchgate.net The related pyrrolo[3,2-b]pyrrole (B15495793) core is noted as being the most electron-rich among aromatic two-ring systems, which provides context for the high electron density expected in the furo[3,2-b]pyrrole scaffold. nih.gov This electron-rich nature makes the furo[3,2-b]pyrrole core susceptible to electrophilic substitution reactions, such as formylation. mdpi.comlookchem.com

Research Context of 2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

The compound this compound is primarily investigated within the context of synthetic organic chemistry as a versatile intermediate for the construction of more complex heterocyclic systems. Its structure incorporates two key functional groups: a formyl (aldehyde) group at the 2-position and a carboxylic acid group at the 5-position. These reactive sites allow for a wide range of subsequent chemical transformations.

Research has demonstrated that the furo[3,2-b]pyrrole core can be functionalized via electrophilic substitution. For instance, the formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate under Vilsmeier conditions yields the corresponding 2-formyl derivative. lookchem.com This aldehyde can then serve as a precursor for various other compounds. Studies have shown that such 2-formyl furo[3,2-b]pyrrole esters can be reacted with hydrazines to form hydrazones or with hydroxylammonium chloride to produce cyano derivatives. lookchem.com Subsequent hydrolysis of these derivatives can yield the corresponding carboxylic acids, indicating a synthetic pathway toward this compound. lookchem.com The presence of both the aldehyde and carboxylic acid functionalities makes the title compound a valuable building block for synthesizing novel fused heterocyclic structures with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound 4H-furo[3,2-b]pyrrole-5-carboxylic acid

PropertyValue
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
IUPAC Name 4H-furo[3,2-b]pyrrole-5-carboxylic acid
SMILES C1=COC2=C1NC(=C2)C(=O)O
InChIKey MMAIBGHDBYQYDI-UHFFFAOYSA-N
Data sourced from PubChem CID 7141881 nih.gov

Table 2: Derivatives Synthesized from Ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

ReactantProduct Type
2,6-DialkylphenylhydrazinesHydrazones
N,N-dimethylhydrazineN,N-dimethylhydrazones
Hydroxylammonium chlorideCyano compounds
Information based on synthetic routes described in chemical literature. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUALXCXEPLFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=C1NC(=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Formyl 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid and Its Precursors

General Synthetic Approaches to the Furo[3,2-b]pyrrole Skeleton

The creation of the fused furo[3,2-b]pyrrole ring system is the foundational step in the synthesis of the target molecule. Various methods have been developed for the construction of this bicyclic heterocycle, with the Hemetsberger–Knittel synthesis being a prominent and widely utilized approach.

The Hemetsberger–Knittel synthesis is a powerful method for the preparation of pyrrole-fused heterocyclic systems, including the furo[3,2-b]pyrrole core. organic-chemistry.orgresearchgate.net This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the corresponding indole-2-carboxylic ester or its heterocyclic analogue. wikipedia.org In the context of furo[3,2-b]pyrrole synthesis, the starting material is typically an ethyl 2-azido-3-(furan-2-yl)acrylate.

The mechanism of the Hemetsberger–Knittel synthesis is believed to proceed through the formation of a nitrene intermediate upon thermolysis and expulsion of dinitrogen from the azide. This highly reactive nitrene then undergoes an intramolecular C-H insertion into the adjacent furan (B31954) ring, leading to the formation of the pyrrole (B145914) ring and the construction of the fused bicyclic system. The reaction is typically carried out in a high-boiling solvent such as xylene or toluene.

Beyond the Hemetsberger–Knittel synthesis, other cyclocondensation strategies can be employed for the formation of the pyrrole ring within the furo[3,2-b]pyrrole skeleton. One of the most fundamental and versatile methods for pyrrole synthesis is the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. organic-chemistry.orgwikipedia.org

While not as commonly cited for the direct synthesis of the furo[3,2-b]pyrrole system as the Hemetsberger-Knittel approach, the principles of the Paal-Knorr synthesis are relevant. A hypothetical precursor for a Paal-Knorr type synthesis of a furo[3,2-b]pyrrole derivative would be a furan-substituted 1,4-dicarbonyl compound. The reaction with ammonia or a primary amine would then lead to the formation of the fused pyrrole ring. The conditions for the Paal-Knorr synthesis are generally mild, though it can be limited by the availability of the requisite 1,4-dicarbonyl precursors. researchgate.net

Targeted Synthesis of 2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

With the furo[3,2-b]pyrrole skeleton in hand, the next critical step is the introduction of the formyl group at the 2-position and the establishment of the carboxylic acid at the 5-position. The most direct route to the target compound involves the formylation of a furo[3,2-b]pyrrole-5-carboxylate precursor.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netyoutube.com In the synthesis of this compound, this reaction is performed on a suitable precursor, typically ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate. nih.gov The reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The Vilsmeier-Haack formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted analogues has been shown to be highly regioselective, yielding the 2-formylated product. nih.gov This selectivity is attributed to the electronic properties of the furo[3,2-b]pyrrole ring system, which favor electrophilic substitution at the 2-position. The reaction is typically carried out at reduced temperatures, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde. The resulting ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate can then be hydrolyzed to the target carboxylic acid. nih.gov

Table 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyrrole Carboxylates

Starting Material Reagents and Conditions Product Yield (%) Reference
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate POCl₃, DMF, 0-5 °C Ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate Not Reported nih.gov
Ethyl 4-methyl-furo[3,2-b]pyrrole-5-carboxylate POCl₃, DMF Ethyl 2-formyl-4-methyl-furo[3,2-b]pyrrole-5-carboxylate Not Reported nih.gov
Ethyl 4-benzylfuro[3,2-b]pyrrole-5-carboxylate POCl₃, DMF Ethyl 2-formyl-4-benzylfuro[3,2-b]pyrrole-5-carboxylate Not Reported nih.gov

An alternative, though less documented, approach for the introduction of a formyl group onto a heterocyclic ring involves a decarboxylation-formylation sequence. In this hypothetical strategy, a dicarboxylic acid or a carboxylic acid with another activating group would be the starting point. One of the carboxylic acid groups would be selectively removed through decarboxylation, and a formyl group would be introduced in its place or at a reactive site generated by the decarboxylation.

Decarboxylative functionalization reactions are a growing field in organic synthesis, often utilizing transition metal catalysis or photoredox conditions. manchester.ac.ukorganic-chemistry.org However, the direct application of a decarboxylation-formylation sequence for the synthesis of this compound has not been extensively reported in the literature. This approach would likely require the synthesis of a suitable diacid precursor, such as furo[3,2-b]pyrrole-2,5-dicarboxylic acid, and the development of a selective mono-decarboxylation and subsequent formylation method. Given the efficiency of the Vilsmeier-Haack formylation on the readily available furo[3,2-b]pyrrole-5-carboxylates, the decarboxylation-formylation strategy remains a more theoretical than practical approach for this specific target molecule at present.

Preparation of Key Furo[3,2-b]pyrrole Intermediates and Analogues

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates, primarily ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate. As previously mentioned, the Hemetsberger–Knittel synthesis is a common method for obtaining this precursor.

The synthesis of various substituted furo[3,2-b]pyrrole derivatives has been explored, leading to a range of analogues that could also serve as precursors for formylation or other functionalizations. For example, the synthesis of 2-methyl- and 2,3,4-trimethyl-substituted furo[3,2-b]pyrrole-5-carboxhydrazides has been reported, starting from the corresponding substituted furo[3,2-b]pyrrole-5-carboxylates. researchgate.net These examples highlight the versatility of the furo[3,2-b]pyrrole core and the potential for creating a diverse library of derivatives.

Table 2: Key Furo[3,2-b]pyrrole Intermediates and Analogues

Compound Name CAS Number Molecular Formula Synthesis Method Reference
4H-furo[3,2-b]pyrrole-5-carboxylic acid 67268-37-5 C₇H₅NO₃ Hydrolysis of the corresponding ester uni.lunih.gov
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate 35405-94-8 C₉H₉NO₃ Hemetsberger-Knittel Synthesis nih.gov
4-allyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Not Available C₁₀H₉NO₃ N-alkylation of the corresponding ester followed by hydrolysis sigmaaldrich.com

Synthesis of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid Esters

The construction of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid ester scaffold is a critical initial step. A prevalent method for the synthesis of this and structurally related fused heterocyclic systems, such as the isomeric furo[2,3-b]pyrroles, is the thermolysis of an appropriate azido-propenoate precursor. mdpi.com This intramolecular cyclization reaction proceeds via a nitrene intermediate, which then attacks the furan ring to form the bicyclic system.

The general approach involves the reaction of a furfural (B47365) derivative with an azidoacetate ester to form an ethyl 2-azido-3-(2-furyl)acrylate intermediate. Subsequent heating of this intermediate induces the elimination of nitrogen gas and promotes the cyclization to afford the ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate.

While specific yields for the direct synthesis of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate via this method are not extensively detailed in the provided literature, the formylation of this precursor has been documented. lookchem.com The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, is employed to introduce a formyl group at the 2-position of the furo[3,2-b]pyrrole ring system. ijpcbs.comquimicaorganica.orgorganic-chemistry.org This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. chemtube3d.com The reaction of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate under these conditions selectively yields the 2-formylated product, ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. lookchem.com

Table 1: Synthesis of Ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
PrecursorReagentsReactionProduct
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFVilsmeier-Haack FormylationEthyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Hydrolysis Procedures for Furo[3,2-b]pyrrole Carboxylates to Corresponding Acids

The final step in the synthesis of this compound is the hydrolysis of the corresponding ethyl ester. This transformation is commonly achieved through alkaline hydrolysis. lookchem.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction mixture is heated to facilitate the saponification of the ester. Upon completion of the reaction, acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the resulting carboxylate salt, leading to the precipitation of the desired carboxylic acid.

This standard procedure is effective for the conversion of various furo[3,2-b]pyrrole carboxylates to their corresponding carboxylic acids. lookchem.com The specific conditions, including the concentration of the base, reaction temperature, and time, can be optimized to maximize the yield of the final product.

Table 2: Hydrolysis of Ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
PrecursorReagentsReaction TypeProduct
Ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate1. NaOH(aq) or KOH(aq) 2. HCl(aq)Alkaline Hydrolysis (Saponification)This compound

Derivatives and Structural Analogues of 2 Formyl 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid in Academic Research

Ester and Amide Derivatives

The carboxylic acid group at the 5-position of the furo[3,2-b]pyrrole ring is a prime site for modification, with esterification being a common initial step in synthetic pathways. For instance, the synthesis of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate has been described in the literature. researchgate.net This ester derivative serves as a crucial intermediate for further reactions, including hydrolysis back to the carboxylic acid or conversion into other functional groups like carbohydrazides. researchgate.net

While direct research on amide derivatives of the furo[3,2-b]pyrrole parent compound is not extensively detailed in the provided results, studies on its bioisosteric analogues highlight the significance of this functional group. For example, a series of thieno[3,2-b]pyrrole 5-carboxamides were synthesized and evaluated for their biological activity. escholarship.org This research identified potent and selective inhibitors of the parasite Giardia duodenalis, demonstrating that the carboxamide linkage is a valuable component for generating bioactive molecules within this class of heterocyclic compounds. escholarship.org

N-Substituted Furo[3,2-b]pyrrole Systems

The nitrogen atom of the pyrrole (B145914) ring offers another site for synthetic elaboration, allowing for the introduction of various substituents that can influence the compound's properties. Academic studies have reported the successful N-substitution of furo[3,2-b]pyrrole esters. Upon reaction with reagents like methyl iodide, benzyl chloride, or acetic anhydride, the corresponding N-methyl, N-benzyl, and N-acetyl products are formed. researchgate.net Phase transfer catalysis has also been employed for the methylation and benzylation of the furo[3,2-b]pyrrole nitrogen. mdpi.com These N-substituted compounds are often used as intermediates for creating a wider array of derivatives, such as the corresponding carboxylic acids and carbohydrazides. researchgate.net

Furo[3,2-b]pyrrole-5-carbohydrazides and Their Hydrazone Adducts

A significant area of research involves the conversion of furo[3,2-b]pyrrole-5-carboxylic esters into their corresponding carbohydrazides. This transformation is typically achieved by reacting the ester with hydrazine hydrate. researchgate.net These carbohydrazides are valuable precursors for synthesizing a variety of heterocyclic systems and, most notably, for creating hydrazone adducts. researchgate.net

Hydrazones are formed through the condensation reaction of the carbohydrazide with various aldehydes. researchgate.netnih.gov Studies have documented the reaction of furo[3,2-b]pyrrole-5-carboxhydrazides with aldehydes such as 4-oxo-4H-chromene-2-carboxaldehyde, 5-arylfuran-2-carboxaldehydes, and thiophene-2-carboxaldehyde. researchgate.netnih.govnih.gov The resulting N'-methylene-furo[3,2-b]pyrrole-5-carboxhydrazide derivatives have been investigated for their potential biological activities, including the inhibition of photosynthetic electron transport. researchgate.net Furthermore, these hydrazones have been utilized as ligands for the synthesis of copper, cobalt, and nickel complexes. nih.govnih.gov The use of microwave irradiation has been shown to reduce reaction times and increase yields in some of these condensation reactions. researchgate.net

Carbohydrazide PrecursorAldehyde ReactantResulting Hydrazone AdductReference
Furo[3,2-b]pyrrole-5-carbohydrazide4-oxo-4H-chromene-2-carboxaldehydeN′-[(4-oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov
2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide5-[3-(trifluoromethyl)phenyl]furan-2-carboxaldehydeN'-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylene)-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide researchgate.net
Substituted furo[3,2-b]pyrrole-5-carboxhydrazides5-Arylfuran-2-carboxaldehydesN′-{[5-(Aryl)furan-2-yl]methylene}-furo[3,2-b]pyrrole-5-carboxhydrazides researchgate.net
Substituted furo[3,2-b]pyrrole-5-carboxhydrazidesThiophene-2-carboxaldehydeN'-(Thiophen-2-ylmethylene)-furo[3,2-b]pyrrole-5-carboxhydrazides researchgate.net

Positional Isomers: Research on Furo[2,3-b]pyrrole Derivatives

The constitutional isomer, furo[2,3-b]pyrrole, represents another branch of academic inquiry. mdpi.comscispace.com These 1,6-O,N-diheteropentalene systems are studied to compare their chemical behavior and properties with the 1,4-O,N isomeric furo[3,2-b]pyrrole system. mdpi.comresearchgate.net

The synthesis of the furo[2,3-b]pyrrole scaffold has been achieved through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate to yield methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.comscispace.com Similar to its isomer, this parent ester undergoes a range of subsequent reactions. N-alkylation using phase-transfer catalysis conditions yields 6-methyl and 6-benzyl derivatives. mdpi.comresearchgate.net Vilsmeier formylation introduces a formyl group at the 2-position, and this aldehyde can be further converted to a cyano group or reacted with dimethylhydrazine to form N,N-dimethylhydrazones. mdpi.comscispace.com The cyano derivatives have been used to synthesize tetrazoles. mdpi.comresearchgate.net The comparison of spectroscopic data, such as ¹³C NMR chemical shifts, between the furo[2,3-b] and furo[3,2-b] isomers provides insight into the electronic differences between the two ring systems. mdpi.com

Bioisosteric Analogues: Exploration of Thieno[3,2-b]pyrroles and Seleno[3,2-b]pyrroles

Bioisosteric replacement, where one atom or group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. In the context of furo[3,2-b]pyrroles, replacing the furan (B31954) oxygen with sulfur or selenium leads to thieno[3,2-b]pyrroles and seleno[3,2-b]pyrroles, respectively.

Thieno[3,2-b]pyrroles : The sulfur analogues have attracted considerable interest. They have been identified as a novel class of allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. researchgate.net Synthetic routes have been developed to allow for the introduction of various substituents on the thienopyrrole scaffold. researchgate.net Additionally, combinatorial libraries based on the 4H-thieno[3,2-b]pyrrole moiety have been created through parallel solution-phase synthesis to explore a wider chemical space for potential drug candidates. nih.gov In other research, thieno[3,2-b]pyrrole 5-carboxamides have demonstrated potent and selective cytocidal activity against multiple strains of Giardia duodenalis, including those resistant to metronidazole. escholarship.org

Seleno[3,2-b]pyrroles : The selenium analogues have been explored primarily in the field of materials science. A multi-step synthesis has been reported for ethyl 2-bromo-4H-selenopheno[3,2-b]pyrrole-5-carboxylate. acs.org This building block was subsequently N-alkylated and incorporated into larger benzothiadiazole-based small molecules. acs.org These final compounds were investigated for their potential use in organic field-effect transistors (OFETs), demonstrating the utility of the selenopheno[3,2-b]pyrrole core in creating functional electronic materials. acs.org More complex fused systems incorporating pyrrole, thiophene, and selenophene rings have also been synthesized. acs.org

Benzo-Fused Furo[3,2-b]pyrrole Systems

The fusion of a benzene ring to the furo[3,2-b]pyrrole core creates a benzofuro[3,2-b]pyrrole system, a more complex tricyclic structure. Research in this area includes the synthesis of derivatives such as N′-[(4-Oxo-4H-chromen-3-yl)methylene]-4-methyl- Current time information in Oskarshamn, SE.benzofuro[3,2-b]pyrrole-5-carboyhydrazide. nih.gov This demonstrates that the synthetic methodologies applied to the simpler furo[3,2-b]pyrrole core, such as hydrazide and hydrazone formation, can be extended to these larger, benzo-fused analogues. While much of the related research has focused on the isomeric benzofuro[2,3-b]pyrrole system, the synthesis of these complex fused heterocycles is of significant academic interest. rsc.org

Spectroscopic and Computational Characterization of 2 Formyl 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

In the ¹H NMR spectrum of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, distinct signals corresponding to each proton in the molecule are anticipated. The proton of the formyl group (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton of the pyrrole (B145914) ring is also expected to be in the downfield region, generally as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The protons on the heterocyclic rings will exhibit characteristic chemical shifts and coupling patterns. The proton on the furan (B31954) ring and the proton on the pyrrole ring will likely appear as doublets, with their precise locations influenced by the electron-withdrawing nature of the adjacent substituents. The carboxylic acid proton (COOH) will present as a broad singlet, also in the downfield region, often above δ 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
CHO9.5 - 10.5Singlet
COOH> 10.0Broad Singlet
N-HVariable (Downfield)Broad Singlet
Furan Ring HSpecific to positionDoublet
Pyrrole Ring HSpecific to positionDoublet

Note: The predicted values are based on the analysis of similar heterocyclic systems and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. The carbonyl carbons of the formyl and carboxylic acid groups are expected to be the most downfield signals, typically appearing in the range of δ 160-190 ppm. The carbons of the furo[3,2-b]pyrrole core will resonate at chemical shifts characteristic of aromatic and heteroaromatic systems, with their exact positions being modulated by the electronic effects of the substituents. Carbons directly attached to the oxygen and nitrogen heteroatoms will have distinct chemical shifts compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Formyl)175 - 190
C=O (Carboxylic Acid)160 - 175
Furo[3,2-b]pyrrole Ring Carbons100 - 150

Note: These are estimated chemical shift ranges and are subject to experimental verification.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, can offer valuable insights into the electronic environment of the nitrogen atom within the pyrrole ring. The chemical shift of the nitrogen in the furo[3,2-b]pyrrole system would be indicative of the degree of its electron delocalization and its participation in the aromatic system. Theoretical calculations can complement experimental ¹⁵N NMR data to provide a deeper understanding of the electronic structure.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, several key vibrational bands are expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands.

The carbonyl (C=O) stretching vibrations will give rise to strong absorption bands. The C=O stretch of the carboxylic acid is typically observed around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is expected at a slightly higher frequency, around 1680-1715 cm⁻¹. The N-H stretching vibration of the pyrrole ring is anticipated to appear as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. Additionally, C-O stretching and C-N stretching vibrations, as well as aromatic C=C stretching bands from the fused ring system, will be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
Carboxylic AcidC=O Stretch1700 - 1725
AldehydeC=O Stretch1680 - 1715
PyrroleN-H Stretch3200 - 3500
Fused RingsC=C Stretch~1450 - 1600
FuranC-O Stretch~1000 - 1300

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern can provide valuable structural insights. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). The formyl group can be lost as a CHO radical. Fragmentation of the furo[3,2-b]pyrrole core would lead to further characteristic ions, helping to piece together the molecular structure.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are utilized to investigate the electronic transitions and photophysical properties of conjugated molecules. The extended π-system of the furo[3,2-b]pyrrole core, further extended by the formyl and carboxylic acid groups, is expected to result in absorption in the ultraviolet-visible region. The absorption spectrum would likely exhibit multiple bands corresponding to π → π* transitions.

The position of the maximum absorption wavelength (λmax) will be sensitive to the solvent polarity. In some cases, compounds with such extended conjugation may also exhibit fluorescence. A fluorescence spectrum would show an emission band at a longer wavelength than the absorption band (Stokes shift), providing information about the excited state of the molecule. The quantum yield of fluorescence would quantify the efficiency of the emission process.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. Such paramagnetic species include free radicals, radical ions, and triplet states. While specific EPR studies on radical species of this compound are not extensively documented in the literature, the principles of the technique can be applied to hypothesize how its radical cation or anion could be characterized.

Upon one-electron oxidation or reduction, the molecule would form a radical ion. EPR spectroscopy can detect this species and provide detailed information about its electronic structure. The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants (hccs). unito.it

g-Value: The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value provide information about the distribution of the unpaired electron within the molecule, particularly its localization on atoms with significant spin-orbit coupling. unito.it

Hyperfine Coupling: The interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹H, ¹³C, and ¹⁴N) leads to the splitting of the EPR signal into multiple lines. This splitting, known as hyperfine coupling, is highly informative. The magnitude of the coupling constant is proportional to the spin density of the unpaired electron at that particular nucleus. uleth.ca

For a radical derived from this compound, analysis of the hyperfine coupling pattern would allow for the mapping of the spin density distribution across the fused heterocyclic ring system. This would reveal which atoms bear the highest degree of unpaired electron character, providing critical insights into the radical's structure and reactivity. For instance, large coupling constants to the pyrrolic N-H proton and the formyl proton would indicate significant spin density on the pyrrole and formyl moieties, respectively. High-field/high-frequency EPR could be employed to enhance spectral resolution and better distinguish between different radical species that might be present. cdmf.org.br

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules, complementing experimental data. Quantum chemical calculations are particularly valuable for elucidating the electronic structure and spectroscopic properties of complex heterocyclic systems like this compound.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to model the properties of furo[3,2-b]pyrrole derivatives. researchgate.net DFT, with functionals like B3LYP, has proven effective in providing accurate descriptions of molecular geometries, electronic structures, and other properties for similar heterocyclic compounds. nih.govresearchgate.net

These calculations can determine the molecule's optimized ground-state geometry, identifying the most stable conformation. Furthermore, they provide a detailed picture of the electronic landscape:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic stability. nih.gov

Charge Distribution: Calculations can quantify the partial atomic charges on each atom in the molecule. This information is vital for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Net Atomic Charges for Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate using AM1 Method

Data sourced from Molecules 1997, 2, 70-79. researchgate.net

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data. This correlation serves to validate the theoretical model and aids in the unambiguous assignment of experimental spectra. researchgate.net A strong linear correlation between calculated and experimental values indicates that the computational method accurately describes the molecule's electronic structure. researchgate.net

For furo[3,2-b]pyrrole systems, a key application is the correlation of calculated atomic charges with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. Specifically, the ¹³C NMR chemical shifts are highly sensitive to the local electronic environment of the carbon atoms. A higher positive net atomic charge (more deshielded nucleus) generally correlates with a downfield chemical shift (higher ppm value).

Studies on the parent ester, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (compound 8a in the cited literature), have demonstrated a good agreement between the relative values of calculated net atomic charges and the experimental ¹³C NMR chemical shifts. mdpi.comresearchgate.net This correlation confirms that the annelated furan and pyrrole rings significantly influence the electron density distribution in each other. mdpi.com For example, the calculated higher positive charge on C-5 and lower negative charge on C-6 are consistent with their respective downfield and upfield positions in the experimental ¹³C NMR spectrum.

Table 2: Correlation of Experimental ¹³C NMR Chemical Shifts and Calculated Net Atomic Charges for Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Data sourced from Molecules 1997, 2, 70-79. researchgate.net

This integrated approach, combining advanced spectroscopic techniques with robust computational models, is indispensable for a comprehensive understanding of the structure-property relationships in complex heterocyclic molecules like this compound.

Biological Activity Research and Mechanistic Investigations of Furo 3,2 B Pyrrole Compounds

Antimicrobial Activity Studies

A thorough review of scientific literature and databases reveals a notable absence of specific studies investigating the antimicrobial properties of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. While the broader class of furo[3,2-b]pyrrole derivatives has been explored for antibacterial applications, research dedicated to this particular compound is not available. researchgate.netresearchgate.net

Investigations Against Gram-Positive Bacterial Strains

There is currently no published research detailing the evaluation of this compound for its activity against Gram-positive bacterial strains. Consequently, no data regarding its efficacy, mechanism of action, or minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus or Bacillus subtilis is available.

Investigations Against Gram-Negative Bacterial Strains

Similarly, no specific investigations into the activity of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa have been reported in the scientific literature. Research on other novel derivatives has highlighted the challenges in achieving potent activity against these types of bacteria, often due to their impermeable outer membrane. nih.gov

The table below would typically present data on minimum inhibitory concentrations (MIC), but is currently empty due to the lack of available research data.

Bacterial StrainGram TypeMIC (µg/mL)Reference
Data Not AvailableGram-PositiveN/AN/A
Data Not AvailableGram-NegativeN/AN/A

Anticancer Research Applications

An extensive search of medicinal chemistry and oncology research databases indicates that this compound has not been specifically evaluated for its anticancer properties. While related heterocyclic systems, such as furo[3,2-b]indole derivatives, have been synthesized and tested for their potential as anticancer agents, no such data exists for the title compound. nih.gov

The following table is a placeholder for data on cytotoxic activity (IC50), which is not available for this compound.

Cancer Cell LineIC50 (µM)Reference
Data Not AvailableN/AN/A

Anti-inflammatory Properties

There are no specific studies in the peer-reviewed literature that investigate the anti-inflammatory properties of this compound. Research into the anti-inflammatory potential of pyrrole (B145914) derivatives is an active area, with various analogues being explored for their ability to inhibit inflammatory mediators. nih.govnih.gov However, this specific compound has not been a subject of such investigations.

Antitubercular Activity, Including Research on Kanamycin-Resistant Strains

No research has been published on the antitubercular activity of this compound. The search for novel antitubercular agents is critical, especially for treating multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. While some related furo[3,2-b]pyrrole structures have been mentioned in the context of inhibiting pathways that confer kanamycin resistance, specific studies on the 2-formyl derivative are absent. nih.gov

Antifungal Activity

A review of the current literature shows no specific data on the antifungal activity of this compound. Although various pyrrole-containing compounds have been synthesized and evaluated for their efficacy against fungal pathogens, this particular molecule has not been among them. nih.gov

The table below is intended to show antifungal activity (MIC), but remains empty as no data has been published.

Fungal StrainMIC (µg/mL)Reference
Data Not AvailableN/AN/A

Analgesic Activity

Research into the therapeutic potential of furo[3,2-b]pyrrole derivatives has included investigations into their analgesic properties. The parent compound, 4H-furo[3,2-b]pyrrole-5-carboxylic acid, also known as SUN, has been shown to be effective in rat models of both neuropathic and inflammatory pain. chemdad.com While this indicates the potential of the core furo[3,2-b]pyrrole scaffold in pain management, specific studies detailing the analgesic effects of the 2-formyl derivative were not found.

The broader class of pyrrole derivatives has been a promising scaffold for developing agents with analgesic and anti-inflammatory properties. researchgate.netmdpi.com For instance, a series of ten pyrrole derivatives, including new compounds, were synthesized and evaluated for analgesic activity using the acetic acid writhing test in mice. researchgate.net Several of these compounds, which featured salicylic acid moieties, exhibited dose-dependent activity, with some demonstrating 1.5 to 2.5-fold better protection than the reference substance, acetylsalicylic acid. researchgate.net Another study on a class of diarylpyrroles featuring a carbaldehyde, oxime, or nitrile fragment found that one aldehyde-containing compound, in particular, possessed significant anti-nociceptive activity, comparable to the commercial drug celecoxib. unina.it

While these studies highlight the analgesic potential within the broader family of pyrrole and furo[3,2-b]pyrrole compounds, specific data on the analgesic activity of this compound remains to be reported.

Antiviral Activity Studies

The investigation of heterocyclic compounds for antiviral properties is an active area of research. Some studies have indicated that certain substituted furan-2-carboxaldehydes exhibit antiviral activities. distantreader.org Additionally, various hydrazide-hydrazone derivatives, which can be synthesized from carboxylic acid precursors, are known to possess a wide spectrum of bioactivity, including antiviral effects. mdpi.com However, based on available research, no specific studies have been published concerning the antiviral activity of this compound or its close derivatives.

Enzyme Inhibition Studies

The furo[3,2-b]pyrrole scaffold has been identified as a key structure in the development of various enzyme inhibitors. The following subsections detail its role in the inhibition of D-Amino Acid Oxidase, Carbonic Anhydrase, and the Eis enzyme.

The most significant research associated with the 4H-furo[3,2-b]pyrrole-5-carboxylic acid scaffold is its potent inhibition of D-Amino Acid Oxidase (DAO). researchgate.net DAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the brain. ebi.ac.ukfrontiersin.org The inhibition of DAO is considered a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. researchgate.netebi.ac.uk

Fused pyrrole carboxylic acids have been discovered as novel and potent DAO inhibitors. ebi.ac.uk Specifically, 4H-furo[3,2-b]pyrrole-5-carboxylic acid has been identified as an inhibitor of this enzyme. researchgate.net A related compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, was found to be a moderately potent inhibitor of human DAO (hDAO) and rat DAO in vitro. nih.gov

Table 1: In Vitro DAO Inhibition by a Fused Pyrrole Carboxylic Acid Analogue Data for 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a structural analogue of the furo[3,2-b]pyrrole series.

Enzyme Source IC₅₀ (nM)
Human DAAO 145
Rat DAAO 112

Source: nih.gov

The conformational flexibility of certain residues in the DAO active site, such as Tyr224, plays a critical role in binding various inhibitors, including those with a thieno[3,2-b]pyrrole-5-carboxylic acid structure. nih.gov While extensive research confirms the DAO inhibitory activity of the parent compound, specific kinetic data for this compound is not currently available.

Carbonic anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.netmdpi.com The pyrrole scaffold has been incorporated into molecules designed as CA inhibitors. nih.gov A study involving the synthesis of novel benzenesulfonamides bearing pyrrole and fused pyrrolopyrimidine moieties revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov

These compounds were evaluated against the cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. Several of the synthesized pyrrole-containing derivatives showed potent, nanomolar-range inhibition, particularly against the tumor-associated isoforms, demonstrating high selectivity. nih.gov While these findings suggest that the furo[3,2-b]pyrrole scaffold could be a basis for designing CA inhibitors, there is no direct evidence or data on the CA inhibitory activity of this compound itself.

The Eis (Enhanced Intracellular Survival) enzyme is a known resistance factor in certain bacteria, such as Mycobacterium tuberculosis, and represents a target for developing new antibacterial agents. Despite the investigation of various pyrrole-containing compounds for different biological activities, a review of the available literature did not yield any studies on the inhibition of the Eis enzyme by this compound or related furo[3,2-b]pyrrole derivatives.

Investigation of Photosynthetic Electron Transport Inhibition

The furo[3,2-b]pyrrole structure has also been explored for its effects on biological processes in plants. A study investigated a series of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. distantreader.org PET inhibition is a mechanism of action for many herbicides. nih.govfrontiersin.org

The study found that several of the synthesized carboxhydrazide derivatives of the furo[3,2-b]pyrrole core were effective inhibitors of PET. The inhibitory activity is often associated with the formation of hydrogen bonds between the compound and target proteins within the photosynthetic centers of thylakoid membranes, leading to conformational changes that block electron transport. distantreader.org The PET-inhibitory activity was expressed by IC₅₀ values, which represent the molar concentration required to cause 50% inhibition.

Table 2: Inhibition of Photosynthetic Electron Transport in Spinach Chloroplasts by Furo[3,2-b]pyrrole Derivatives

Compound R Substituent IC₅₀ (µmol·dm⁻³)
6a 4-Cl 0.127
6b 3-CF₃ 0.071
6c 4-NO₂ 0.095
6d 4-CH₃ 1.278
6e 4-I 0.173
6f 4-Br 0.851
7 Thiophen-2-yl 0.604
Diuron (standard) N/A 0.032 - 0.200

Source: distantreader.org

The most effective inhibitors from this series were compounds with electron-withdrawing groups on a phenyl ring attached to the hydrazide moiety. distantreader.org These results indicate that the furo[3,2-b]pyrrole scaffold can be chemically modified to create potent inhibitors of photosynthetic processes. No data was found for the specific effect of this compound on photosynthetic electron transport.

Effects on Plant Photosynthetic Systems (e.g., Spinach Chloroplasts)

Derivatives of the furo[3,2-b]pyrrole structure have been identified as potent inhibitors of photosynthetic processes. In studies utilizing spinach chloroplasts (Spinacia oleracea), various carboxhydrazide derivatives of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole have demonstrated significant inhibitory effects on photosynthetic electron transport (PET). distantreader.orgresearchgate.net The efficiency of this inhibition is commonly measured by the IC50 value, which represents the concentration of a compound required to decrease the rate of oxygen evolution by 50%.

The research showed that the nature and position of substituents on the phenylfuran ring of these derivatives played a crucial role in their inhibitory activity. For instance, a derivative with a 4-nitro substituent exhibited an exceptionally low IC50 value, indicating high potency. researchgate.net In contrast, other substitutions resulted in moderate to low inhibitory activity. The activity of these compounds is comparable to that of known herbicides that act on photosystem II, such as atrazine and simazine. distantreader.org

Below is a table summarizing the PET-inhibiting activity of selected furo[3,2-b]pyrrole derivatives in spinach chloroplasts.

CompoundSubstituent (R)IC50 (µmol·dm⁻³)
6a4-Cl2.2
6b3-CF₃>100
6c4-NO₂0.9
6d4-CH₃>100
6e4-OCH₃48.1
6fH>100

Algal Growth Inhibition Studies (e.g., Chlorella vulgaris)

The same series of furo[3,2-b]pyrrole derivatives that affect spinach chloroplasts also demonstrate significant antialgal activity. distantreader.org Studies conducted on the freshwater green algae Chlorella vulgaris assessed the inhibitory effects of these compounds by measuring the chlorophyll content in the algal suspensions after a period of cultivation. distantreader.orgresearchgate.net

The results indicated a concentration-dependent inhibition of algal growth. Similar to the findings in spinach chloroplasts, the compound featuring a 4-nitro substituent was the most potent inhibitor of chlorophyll synthesis in Chlorella vulgaris. researchgate.net This suggests a common mechanism of action related to the disruption of photosynthesis.

The table below presents the antialgal activity of selected furo[3,2-b]pyrrole derivatives, expressed as the percentage of chlorophyll content relative to a control sample after exposure to the compounds at various concentrations.

CompoundSubstituent (R)Chlorophyll (% of control) at 100 µM
6a4-Cl51.3 ± 1.5
6b3-CF₃91.3 ± 1.7
6c4-NO₂30.9*
6d4-CH₃91.7 ± 3.1
6e4-OCH₃82.8 ± 3.7
6fH90.1 ± 8.9

Note: The value for compound 6c corresponds to an IC50 of 36.3 µM. researchgate.net

Mechanistic Insights into Interactions with Photosynthetic Proteins

The mechanism by which these furo[3,2-b]pyrrole derivatives inhibit photosynthesis is believed to involve the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). distantreader.org This is a common mode of action for many commercial herbicides. By interfering with electron flow, these compounds effectively halt the process of splitting water and producing the energy carriers (ATP and NADPH) necessary for carbon fixation, ultimately leading to cell death in plants and algae. The strong correlation between the inhibition of PET in isolated chloroplasts and the antialgal activity in Chlorella vulgaris supports this proposed mechanism. researchgate.net

Role as Pharmacophores and Molecular Probes in Biological Systems

The furo[3,2-b]pyrrole core is recognized as a valuable pharmacophore, which is a molecular framework responsible for a compound's pharmacological or biological activity. researchgate.net Its presence in molecules with diverse biological effects highlights its versatility in molecular design.

Beyond herbicidal and antialgal activities, the specific compound 4H-furo[3,2-b]pyrrole-5-carboxylic acid, also known as SUN, is an orally active and potent inhibitor of D-amino acid oxidase (DAAO). chemdad.com This inhibition leads to increased concentrations of D-serine in the brain and plasma, making it effective in animal models of neuropathic and inflammatory pain. chemdad.com The ability of the same core structure to interact with vastly different biological targets—from photosynthetic proteins in plants to enzymes in the mammalian nervous system—underscores its significance as a privileged scaffold in medicinal chemistry.

Metal Complexation of Furo[3,2-b]pyrrole-Based Ligands and Their Biological Relevance

The furo[3,2-b]pyrrole scaffold can be chemically modified to act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. Researchers have synthesized carboxhydrazide derivatives of furo[3,2-b]pyrrole and used them as ligands to create complexes with various transition metals, including Copper (Cu), Cobalt (Co), and Nickel (Ni). nih.gov

The formation of metal complexes is a strategic approach to potentially enhance or modify the biological activity of the original organic ligand. biointerfaceresearch.com Metal ions play crucial roles in biological systems, and their coordination with ligands can lead to novel therapeutic or diagnostic properties. thepharmajournal.com For example, carbohydrazide complexes have been investigated for their antitumor and antioxidant activities. nih.gov The synthesis of metal complexes based on furo[3,2-b]pyrrole ligands is part of an ongoing effort to explore and expand the biological applications of this heterocyclic system. nih.gov The flexibility of Schiff base ligands, which can be derived from furo[3,2-b]pyrrole, allows them to coordinate with metal ions effectively, and the resulting complexes have been examined for their antimicrobial potential. researchgate.netnih.gov

Applications of Furo 3,2 B Pyrrole Derivatives Beyond Medicinal Chemistry

Development of Materials with Specific Electronic Properties

The development of novel organic materials with tailored electronic properties is a cornerstone of modern materials science. Furo[3,2-b]pyrrole derivatives have been investigated as components in donor-acceptor-donor (D-A-D) type organic semiconducting small molecules. The electronic properties of these materials are highly dependent on their molecular structure, particularly the nature of the heteroatoms within the fused ring system.

In a comparative study, a D-A-D small molecule incorporating furo[3,2-b]pyrrole as the donor unit and thiophene-flanked 5,6-difluorobenzo[c]thiadiazole as the central acceptor was synthesized and its electronic properties were evaluated. The selection of the furo[3,2-b]pyrrole unit was driven by the desire to understand the impact of replacing the sulfur atom in the analogous, and often more stable, thieno[3,2-b]pyrrole with an oxygen atom.

Conversely, a separate study investigating a series of chalcogenopheno[3,2-b]pyrrole-containing D-A-D small molecules found that the furo[3,2-b]pyrrole derivative (ThDPP-FP) exhibited promising electronic properties. This molecule, which coupled a furo[3,2-b]pyrrole (FP) donor with a thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP) acceptor, demonstrated a lower band gap compared to its thieno[3,2-b]thiophene-containing analogue. The electronic properties of these molecules are summarized in the table below.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
ThDPP-FP-5.38-3.521.861.74

Synthesis and Characterization of Novel Polymeric Structures

The incorporation of furo[3,2-b]pyrrole units into polymeric structures remains a relatively unexplored area in materials science. While polypyrroles and polymers based on thieno[3,2-b]pyrrole have been extensively studied for their conducting and semiconducting properties, there is a notable lack of research on polymers derived from the furo[3,2-b]pyrrole scaffold for non-medicinal applications.

The synthesis of polymers containing fused heterocyclic systems is often pursued to create materials with enhanced stability, processability, and specific electronic or optical properties. For instance, the fusion of pyrrole (B145914) moieties with other stable aromatic rings, such as in thienopyrroles, has been shown to improve air stability by lowering the Highest Occupied Molecular Orbital (HOMO) and allowing for fine-tuning of the bandgap. Similar strategies could theoretically be applied to furo[3,2-b]pyrrole-based polymers, but dedicated research in this specific area is not yet prevalent in the scientific literature.

Research into Fluorescent Dye Systems

The development of novel fluorophores is of significant interest for applications in imaging, sensing, and organic light-emitting diodes (OLEDs). The fluorescence properties of heterocyclic compounds are intrinsically linked to their molecular structure, including the nature of the heteroatoms and the extent of π-conjugation.

Research into the specific application of furo[3,2-b]pyrrole derivatives as fluorescent dye systems is limited. While the related pyrrolo[3,2-b]pyrrole (B15495793) core has been extensively used to create a variety of functional dyes with applications in optoelectronics, similar investigations into the furo[3,2-b]pyrrole system are not as common.

One study on the photochemical behavior of 5,6-dihydrofuro[3,2-b]pyridin-2(4H)-one, a related fused system, demonstrated that irradiation in methanol (B129727) leads to an electrocyclic ring opening, forming various dien-4-olides. While this study focuses on photochemical reactions rather than fluorescence, it provides insight into the photostability and potential excited-state reactivity of such scaffolds. Further research is needed to fully explore the potential of the furo[3,2-b]pyrrole core in the design of novel fluorescent materials.

Exploration of Semiconductive Properties in Advanced Materials

The performance of organic semiconductors in devices like organic field-effect transistors (OFETs) is a critical area of advanced materials research. The choice of the heterocyclic building block plays a pivotal role in determining the charge transport characteristics of the resulting material.

A significant study directly compared the OFET performance of small molecules based on thieno[3,2-b]pyrrole and furo[3,2-b]pyrrole. The D-A-D molecule with furo[3,2-b]pyrrole as the donor was found to be completely inactive in field-effect transistors. This was in stark contrast to the thieno[3,2-b]pyrrole analogue, which exhibited moderate hole mobilities.

CompoundHole Mobility (cm²/V·s)On/Off RatioThreshold Voltage (V)
ThDPP-FP2.08 x 10⁻²> 10⁶-12.8

These findings underscore that while challenges exist, the furo[3,2-b]pyrrole scaffold holds potential for the development of advanced semiconducting materials, warranting further investigation into structure-property relationships.

Future Directions in Furo 3,2 B Pyrrole Research

Rational Design and Synthesis of Next-Generation Derivatives

The core structure of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid offers multiple points for chemical modification, enabling the rational design of next-generation derivatives with tailored properties. Future synthetic strategies will likely focus on exploiting the reactivity of the C2-formyl and C5-carboxylic acid groups, as well as substitution on the pyrrole (B145914) nitrogen.

Key synthetic approaches for creating diverse chemical libraries include:

Derivatization of the Formyl Group: The aldehyde functionality is a versatile handle for creating a wide array of new structures. For instance, it can be converted into cyano or tetrazole moieties, as has been demonstrated with the isomeric furo[2,3-b]pyrrole system. mdpi.com Condensation reactions with compounds like hippuric acid can yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, and notably, carboxhydrazides. These carboxhydrazides are valuable intermediates for synthesizing more complex heterocyclic systems, such as 1,2,4-triazoles, and for serving as ligands in the formation of metal complexes. researchgate.netnih.gov

Substitution at the Pyrrole Nitrogen: Alkylation or arylation at the N4 position can significantly influence the electronic properties and steric profile of the molecule, potentially modulating its biological activity or photophysical characteristics.

Established synthetic routes to the furo[3,2-b]pyrrole core, such as the Hemetsberger–Knittel protocol, provide a robust foundation for producing the initial scaffold, which can then be elaborated through various functional group transformations. researchgate.net

Table 1: Potential Synthetic Modifications of the Furo[3,2-b]pyrrole Scaffold
PositionFunctional GroupPotential ReactionResulting Derivative ClassReference
C2Formyl (-CHO)Reaction with hydroxylammonium chlorideNitriles (-CN) mdpi.com
C2Formyl (-CHO)Reaction with sodium azide/ammonium chloride (from nitrile)Tetrazoles mdpi.com
C5Carboxylic Acid (-COOH)Reaction with hydrazineCarboxhydrazides researchgate.net
C5CarboxhydrazideReaction with phenylisothiocyanate and cyclization1,2,4-Triazole-3-thiones researchgate.net
C5CarboxhydrazideCoordination with metal salts (Cu, Co, Ni)Metal Complexes nih.gov

Advanced Mechanistic Studies of Biological Interactions and Target Identification

While the broader class of pyrrole-containing compounds is known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, the specific targets of this compound and its direct derivatives are largely unexplored. nih.govresearchgate.net Future research must prioritize elucidating their mechanisms of action and identifying specific molecular targets.

Initial studies on related furo[3,2-b]pyrrole derivatives have shown inhibition of photosynthetic electron transport in spinach chloroplasts and activity against Chlorella vulgaris, suggesting potential applications as herbicides or algaecides. researchgate.net Furthermore, related fused pyrrole and thieno[3,2-b]pyrrole structures have demonstrated inhibitory activity against enzymes like carbonic anhydrases. researchgate.net Fused pyrrole systems are also recognized as versatile scaffolds for developing potent kinase inhibitors. nih.govnih.gov

Future research should involve:

Broad Biological Screening: Testing derivatives against a wide panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify areas of significant bioactivity.

Enzyme Inhibition Assays: Screening against key enzyme families implicated in disease, such as kinases, proteases, and metabolic enzymes like carbonic anhydrase.

Target Deconvolution Techniques: Employing methods like affinity chromatography, proteomics, and genetic approaches to identify the specific protein(s) that a bioactive derivative binds to in cells. A crucial step will be to validate these interactions to confirm that they are responsible for the observed biological effect.

Integration of High-Throughput Screening and Lead Optimization Methodologies

To efficiently explore the therapeutic potential of the furo[3,2-b]pyrrole scaffold, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of large, diverse libraries of compounds to identify "hits"—molecules that show activity in a specific biological assay. nih.gov

The future workflow for discovering drug candidates from this scaffold will involve:

Library Synthesis: Creation of a large and diverse library of derivatives based on the rational design principles outlined in section 8.1.

HTS Campaigns: Screening this library against validated biological targets or in phenotypic screens (e.g., cancer cell viability). ku.eduuwm.edu HTS-compatible assays, such as those based on fluorescence, luminescence, or absorbance, will be developed for the targets of interest. uwm.edu

Hit-to-Lead and Lead Optimization: Promising hits identified from HTS will be subjected to a rigorous lead optimization process. spirochem.com This involves iterative cycles of chemical synthesis and biological testing to improve multiple parameters, including:

Potency: Increasing the activity against the desired target.

Selectivity: Minimizing activity against off-target proteins to reduce potential side effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound can reach its target in the body.

This integrated approach combines synthetic chemistry with modern biological screening to systematically advance the most promising compounds toward clinical development. nih.gov

Predictive Computational Modeling for Drug Discovery and Materials Science Applications

In silico methods are indispensable for accelerating research and reducing experimental costs. Predictive computational modeling can be applied to both the drug discovery and materials science aspects of this compound derivatives.

In Drug Discovery: Computational tools can guide the rational design of new therapeutic agents. nih.gov

Molecular Docking: Simulating the binding of furo[3,2-b]pyrrole derivatives into the active sites of known protein targets (e.g., kinase domains or carbonic anhydrases) can predict binding affinity and orientation, helping to prioritize which compounds to synthesize.

Pharmacophore Modeling: Identifying the key structural features required for biological activity can guide the design of new molecules with improved potency.

DFT Calculations: Density Functional Theory can be used to understand the electronic structure and reactivity of the molecules, aiding in the design of derivatives with optimal properties for biological interactions. nih.gov

In Materials Science: The fused heterocyclic nature of the furo[3,2-b]pyrrole core makes it an attractive candidate for developing novel organic functional materials. researchgate.net Related heteropentalenes, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and pyrrolo[3,2-b]pyrroles, have been investigated for applications in optoelectronics, including organic solar cells and as two-photon absorption chromophores. researchgate.netnih.govrsc.org

Future computational work in this area should focus on:

Quantum-Chemical Calculations: Predicting the electronic and photophysical properties, such as absorption/emission wavelengths, fluorescence quantum yields, and two-photon absorption cross-sections, of novel derivatives. nih.gov

Structure-Property Relationships: Modeling how the addition of different electron-donating or electron-withdrawing groups to the furo[3,2-b]pyrrole core can tune its properties for specific applications, such as enhancing light absorption in organic photovoltaics or increasing the non-linear optical response.

Table 2: Summary of Future Research Applications and Methodologies
Research AreaKey MethodologiesPotential ApplicationsRelevant Concepts
Rational SynthesisHemetsberger–Knittel protocol, Vilsmeier reaction, Functional group interconversionCreation of diverse chemical librariesStructure-Activity Relationship (SAR)
Target IdentificationEnzyme inhibition assays, Affinity-based proteomics, Phenotypic screeningDiscovery of novel therapeutics (e.g., anticancer, antimicrobial)Mechanism of Action (MoA)
Drug DiscoveryHigh-Throughput Screening (HTS), Lead OptimizationDevelopment of clinical drug candidatesADME Properties, Potency, Selectivity
Computational ModelingMolecular Docking, DFT, Quantum-Chemical CalculationsGuided drug design, Development of optoelectronic materialsStructure-Property Relationship, Two-Photon Absorption

Q & A

Q. What are the key structural features of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do they influence its reactivity?

The compound comprises a fused furan-pyrrole heterocyclic core with a formyl (-CHO) group at position 2 and a carboxylic acid (-COOH) at position 4. The electron-withdrawing nature of the formyl group enhances electrophilic reactivity at the pyrrole ring, while the carboxylic acid facilitates hydrogen bonding and solubility in polar solvents. This dual functionality enables diverse reactivity, such as participation in nucleophilic substitutions or cycloadditions .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves cyclocondensation of furan and pyrrole precursors. One method uses a [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and nitrile oxides, followed by oxidation to introduce the formyl group. Alternatively, continuous flow thermolysis of azidoacrylates has been optimized for scalability and safety, achieving yields >80% under controlled conditions .

Q. How can the purity of this compound be validated?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities.
  • NMR : Confirming the absence of extraneous peaks, particularly in the aromatic (6.5–8.5 ppm) and carbonyl (9–10 ppm) regions.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 152.12 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Key strategies:

  • Temperature control : Maintaining <60°C during cyclization prevents decomposition of the formyl group.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cycloadditions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require quenching with aqueous buffers to isolate the product .

Q. What mechanistic insights explain contradictory spectroscopic data in analogs of this compound?

Discrepancies in NMR shifts (e.g., pyrrole H-3 resonance) arise from substituent effects. For example, methyl esters increase electron density at the pyrrole ring, upfield-shifting H-3 by ~0.3 ppm compared to the carboxylic acid form. Computational DFT studies (B3LYP/6-31G*) can model these electronic perturbations .

Q. What experimental approaches are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC) against Giardia duodenalis (IC₅₀ <10 µM observed in thienopyrrole analogs).
  • Enzyme inhibition : D-amino acid oxidase (DAAO) inhibition studies via UV-Vis monitoring of FAD reduction at 450 nm.
  • Cellular uptake : Radiolabeled (¹⁴C) derivatives track intracellular accumulation in HEK293 cells .

Q. How do structural modifications (e.g., esterification) impact solubility and bioactivity?

Substituting the carboxylic acid with ethyl esters (e.g., ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate) increases logP by ~1.5 units, enhancing membrane permeability. However, this reduces hydrogen-bonding capacity, lowering affinity for hydrophilic targets like DAAO. Balancing these effects requires iterative SAR studies .

Q. What strategies resolve data contradictions in reaction yields reported across literature?

  • Reproducibility checks : Validate reagent purity (e.g., azide precursors degrade if stored >6 months).
  • In situ monitoring : ReactIR tracks intermediate formation during flow synthesis to identify bottlenecks.
  • Statistical DoE : Response surface methodology optimizes variables (temperature, stoichiometry) for maximal yield .

Methodological Resources

Parameter Example Data Reference
Synthetic yield (flow)82–87%
logP (carboxylic acid form)1.2 ± 0.1 (calculated)
MIC vs. Giardia8.5 µM (thienopyrrole analog)
HPLC retention time6.8 min (C18, 70:30 H₂O:MeCN, 1 mL/min)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.